6-oxabicyclo[3.2.1]octan-4-one
Description
Contextual Significance of Bicyclic Lactone Scaffolds in Modern Organic Synthesis
Bicyclic lactones, such as 6-oxabicyclo[3.2.1]octan-4-one, are prominent structural motifs found in a wide array of biologically active natural products. researchgate.net Their rigid frameworks and well-defined stereochemistry are crucial for their biological function, making them attractive targets for synthetic chemists. acs.orgacs.org The ability to construct these bicyclic systems with high levels of control is a testament to the advancements in synthetic methodology. nih.gov These scaffolds are not only targets in themselves but also serve as key intermediates in the synthesis of other complex molecules, including terpenoids and various bioactive compounds. nih.govresearchgate.net The development of new synthetic methods, such as palladium-catalyzed reactions, has further expanded the toolkit for accessing these valuable structures. researchgate.netnih.gov
Historical Perspective on the Discovery and Initial Studies of this compound and Related Structures
The exploration of bicyclic lactone chemistry has its origins in the early 20th century. The systematic investigation of bridged bicyclic systems, including the [3.2.1] bicyclic lactone framework, gained significant traction as their prevalence in biologically important natural products became increasingly apparent. Early synthetic approaches to these structures often relied on classical cyclization strategies. Over the years, the synthetic methodologies have evolved dramatically, with modern techniques offering greater efficiency and selectivity. For instance, the synthesis of related structures like 6-azabicyclo[3.2.1]octan-3-ones has been achieved from 6-oxabicyclo[3.2.1]oct-3-en-7-one through a multi-step process involving lactone ring-opening.
Structural Features and Topological Considerations Relevant to Reactivity and Stereocontrol of this compound
The reactivity and stereochemical outcome of reactions involving this compound are intrinsically linked to its rigid bicyclic structure. cymitquimica.com This framework imposes significant conformational constraints, influencing how the molecule interacts with reagents. rsc.org The placement of the oxygen atom within the bicyclic system imparts distinct chemical and physical properties. smolecule.com The presence of functional groups and their spatial arrangement are critical for stereocontrol in reactions. For example, in related systems, the stereoselective reduction of a ketone can be influenced by the presence of other functional groups on the bicyclic scaffold. Computational studies have been employed to understand the steric and electronic effects that govern the stereochemical selectivity of reactions on similar bicyclic lactone scaffolds. rsc.org
Overview of Key Research Areas and Unaddressed Challenges Pertaining to this compound
Current research on this compound and its analogs is focused on several key areas. It is utilized as a fundamental building block in the creation of more complex organic molecules and is being explored for its potential in pharmaceutical development. smolecule.com The development of efficient and stereoselective synthetic methods to access this scaffold and its derivatives remains a significant area of investigation. For instance, the divergent synthesis of meroterpenoids bearing a 6-oxabicyclo[3.2.1]octane fragment highlights the utility of this core structure. beilstein-journals.org
Despite the progress, challenges remain. The development of even more efficient and atom-economical methods for the synthesis of these bicyclic lactones is an ongoing pursuit. nih.gov Furthermore, achieving complete stereocontrol in reactions involving these rigid systems can be complex and often requires careful selection of reagents and reaction conditions. rsc.org The synthesis of specific stereoisomers of substituted 6-oxabicyclo[3.2.1]octan-7-ones, for example, is crucial for their application in the synthesis of pharmaceuticals like edoxaban. cjph.com.cnacs.org
Properties
CAS No. |
50552-00-6 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Oxabicyclo 3.2.1 Octan 4 One and Its Core Scaffold
Strategies for the Total Synthesis of 6-Oxabicyclo[3.2.1]octan-4-one and its Derivations
The synthesis of this compound and its derivatives has been approached through various strategies, ranging from linear multi-step sequences to more sophisticated convergent and divergent routes.
Classical Multi-Step Synthetic Approaches
Traditional approaches to the 6-oxabicyclo[3.2.1]octane core often involve a series of well-established reactions to build the bicyclic system in a stepwise manner. These linear sequences typically begin with a readily available starting material, such as cyclohexene (B86901) oxide or a substituted cyclohexane (B81311) derivative. smolecule.com For instance, the treatment of cyclohexene oxide with a strong acid can induce a ring-opening and subsequent intramolecular cyclization to furnish the 6-oxabicyclo[3.2.1]octane skeleton. smolecule.com Another classical approach involves the functionalization of a pre-existing cyclohexane ring followed by an intramolecular cyclization to form the ether linkage. For example, the total synthesis of prostaglandin-E2 utilized a rearrangement of a 6,8-disubstituted-2-oxabicyclo[3.2.1]octan-3-one. rsc.org
Convergent and Divergent Synthetic Routes
Divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related compounds. nih.govresearchgate.net This strategy is highly valuable for creating libraries of compounds for biological screening. For example, a common 6-oxabicyclo[3.2.1]octane intermediate can be divergently functionalized to produce a range of meroterpenoids. beilstein-journals.orgnih.govresearchgate.net A notable example is the divergent synthesis of magninoids A and C, which proceeds from a common bicyclic precursor. nih.gov This approach highlights the power of using a central scaffold to access multiple natural product analogues. nih.govresearchgate.netresearchgate.net
Key Cyclization Reactions Employed in this compound Formation
The formation of the bicyclic ring system is the cornerstone of any synthesis of this compound. Several key cyclization reactions have been effectively employed to construct this scaffold.
Halolactonization Strategies and Variations (e.g., Iodolactonization, Bromolactonization)
Halolactonization is a powerful and widely used method for the synthesis of lactones, including those embedded within a bicyclic framework. biointerfaceresearch.com This reaction involves the intramolecular attack of a carboxylate onto a halonium ion generated from an alkene. The resulting halolactone can then be further manipulated.
Iodolactonization: This variation uses an iodine source, such as iodine (I₂) or N-iodosuccinimide (NIS), to initiate the cyclization. nih.govmdpi.comgoogle.com For example, the iodolactonization of (S)-3-cyclohexene-1-carboxylic acid can lead to the formation of a 4-iodo-6-oxabicyclo[3.2.1]octan-7-one derivative. google.com This intermediate is particularly useful in the synthesis of pharmaceuticals like edoxaban. acs.org The reaction conditions, including the choice of solvent and base, can significantly influence the stereochemical outcome of the cyclization. mdpi.com
Bromolactonization: Similar to iodolactonization, bromolactonization employs a bromine source, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin, to effect the cyclization of an unsaturated carboxylic acid. google.comgoogleapis.comnih.gov This method has been successfully used to prepare 4-bromo-6-oxabicyclo[3.2.1]octan-7-one, a key intermediate for various synthetic applications. google.comgoogleapis.comnih.gov The stereoselectivity of bromolactonization can be controlled by using chiral catalysts or by the inherent stereochemistry of the starting material. mdpi.comsrce.hr
Interactive Data Table: Halolactonization Reactions for 6-Oxabicyclo[3.2.1]octane Scaffold
| Reaction Type | Halogen Source | Substrate | Product | Reference(s) |
| Iodolactonization | N-Iodosuccinimide (NIS) | (S)-3-cyclohexene-1-carboxylic acid | (1S,4S,5S)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one | , google.com |
| Iodolactonization | Iodine (I₂) / KI / NaHCO₃ | N-Boc-protected aminocyclohex-3-enecarboxylic acid | tert-butyl (1R,2S,4S,5S)-4-iodo-7-oxo-6-oxabicyclo[3.2.1]octan-2-ylcarbamate | mdpi.com |
| Bromolactonization | N-Bromosuccinimide (NBS) | (S)-3-cyclohexene-1-carboxylic acid | (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octane-7-one | , google.com |
| Bromolactonization | 1,3-dibromo-5,5-dimethylhydantoin | (1S)-cyclohex-3-ene-1-carboxylic acid | (1S, 4S, 5S) -4-bromo-6-oxabicyclo [3.2.1] octan-7-one | nih.gov |
Intramolecular Carbonyl-Ene and Radical-Mediated Cyclizations
Intramolecular Carbonyl-Ene Reactions: The intramolecular carbonyl-ene reaction is a powerful tool for the formation of cyclic ethers. researchgate.net In this reaction, an enol or enolate attacks a carbonyl group within the same molecule, leading to the formation of a new ring and a hydroxyl group. While specific examples for the direct synthesis of this compound via this method are less common in the searched literature, the principles of this reaction are applicable to the formation of the core scaffold. researchgate.net A related approach involves the oxonium-ene reaction, which has been used to produce oxabicyclo[3.2.1]octene derivatives. researchgate.net
Radical-Mediated Cyclizations: Radical cyclizations offer an alternative and often highly efficient means of constructing bicyclic systems. researchgate.net These reactions proceed through radical intermediates and can be initiated by various methods, including the use of radical initiators like AIBN or through photoredox catalysis. researchgate.netbeilstein-journals.org For instance, a reductive radical cyclization of a 1,6-dienyne has been employed to construct the bicyclo[3.2.1]octene core. nih.gov Furthermore, radical cascade cyclizations have been utilized in the synthesis of complex natural products containing the bicyclo[3.2.1]octane skeleton. researchgate.net
Brønsted Acid-Catalyzed Cycloaddition Reactions
Brønsted acid catalysis can facilitate cycloaddition reactions to form the 6-oxabicyclo[3.2.1]octane framework. nih.gov A notable example is the Brønsted acid-catalyzed [5+2] cycloaddition reaction between 6-substituted η-2,3,4-pyranylmolybdenum complexes and electron-deficient alkenes. nih.gov This reaction proceeds with excellent stereocontrol and provides access to functionalized oxabicyclo[3.2.1]octenes in high enantiopurity. nih.govacs.org While this specific example leads to an unsaturated analog, it demonstrates the potential of Brønsted acid catalysis in constructing the core bicyclic system.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
The biological activity of compounds containing the 6-oxabicyclo[3.2.1]octane core is often dependent on their stereochemistry. Consequently, the development of stereoselective methods to synthesize specific enantiomers and diastereomers of this compound and its derivatives is of paramount importance.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are commonly employed to control the stereochemical outcome of reactions. google.com In the synthesis of 6-azabicyclo[3.2.1]octan-3-one derivatives, which can be prepared from 6-oxabicyclo[3.2.1]oct-3-en-7-one, the use of (R)-α-methylbenzylamine as a chiral auxiliary allows for the separation of diastereomers, leading to optically pure compounds. rsc.org This approach has been instrumental in establishing the absolute stereochemistry of the resulting products. rsc.org The chiral auxiliary guides the reaction in a way that one diastereomer is formed preferentially, which can then be separated and converted to the desired enantiomerically pure target molecule. google.com
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a more efficient and atom-economical approach to enantioselective synthesis. researchgate.net Various catalytic systems have been developed for the construction of the chiral 6-oxabicyclo[3.2.1]octane framework.
A notable example is the use of a dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], Rh₂(S-TCPTTL)₄, catalyst in the 1,3-dipolar cycloaddition of a cyclic formyl-carbonyl ylide with phenylacetylene (B144264) derivatives. nih.gov This method provides cycloadducts containing the 8-oxabicyclo[3.2.1]octane ring system in high enantiomeric excess (up to 97% ee) and has been applied to the asymmetric synthesis of a natural product isolated from Ligusticum chuanxiong. nih.gov
Dual catalyst systems, combining an achiral thiourea (B124793) and a chiral primary aminothiourea, have been shown to promote highly enantioselective intermolecular [5+2] cycloadditions of pyrylium (B1242799) ion intermediates with electron-rich alkenes. nih.gov This strategy affords 8-oxabicyclo[3.2.1]octane derivatives, which are versatile chiral building blocks for further synthetic transformations. nih.gov
Gold-catalyzed tandem 1,3-acyloxy migration and Ferrier rearrangement of glycal-derived 1,6-enynes have also been developed for the efficient asymmetric synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octanes. More recently, Rh(I)/diene-catalyzed asymmetric carbene coupling reactions have been utilized to construct axially chiral oxabicyclo[3.2.1]octane skeletons with excellent enantioselectivity. acs.org
Biocatalytic and Enzymatic Approaches (e.g., Hydrolases in Lactone Opening/Closing)
Biocatalysis provides a green and highly selective alternative for the synthesis of chiral compounds. thieme-connect.de Enzymes, particularly hydrolases, have been successfully employed in the kinetic resolution of racemic mixtures to obtain enantiomerically enriched 6-oxabicyclo[3.2.1]octane derivatives. google.comnih.gov
For instance, the enzymatic hydrolysis of racemic lactones using pig liver esterase (PLE) isoenzymes can provide optically pure diastereomers. chemeurope.com In one application, recombinant PLE isoenzymes were key to the successful production of a previously inaccessible bicyclic carboxylic acid ester with four stereocenters, (1R,2S,4S,5S)-4-hydroxy-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl ester. chemeurope.comsciforum.net The enzyme selectively hydrolyzes one enantiomer of the starting material, allowing for the separation of the unreacted enantiomer and the hydrolyzed product, both in high enantiomeric purity. sciforum.net
Hydrolases can also be used for the resolution of racemic lactones through enantioselective lactone ring-opening. nih.gov For example, δ-valerolactone hydrolase has shown enantioselectivity for the (R)-enantiomer of racemic δ-lactones, suggesting its potential for the resolution of similar cyclic esters. nih.gov The enzymatic opening of the lactone ring of rac-6-oxabicyclo[3.2.1]octan-7-one with sodium hydroxide (B78521) has also been reported. google.com
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to organic synthesis. researchgate.net
Atom-Economical and Solvent-Free Transformations
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. google.com
Several synthetic methods for the 6-oxabicyclo[3.2.1]octane core have been developed with high atom economy. For example, the Conia-ene reaction of linear β-alkynic β-dicarbonyls, catalyzed by ytterbium(III) triflate and zinc(II) chloride, can be performed under solvent-free conditions to construct carbocycles that can serve as precursors to the oxabicyclo[3.2.1]octane system. researchgate.net
The development of a process for the preparation of (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, an intermediate in the synthesis of the anticoagulant edoxaban, highlights the importance of atom economy in industrial applications. google.comgoogle.com This improved method is noted for its better atom economy and cost-effectiveness compared to previous routes. google.com
Furthermore, domino reactions, such as the glycine-catalyzed diastereoselective synthesis of 6-imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitriles in water, represent an environmentally benign and atom-economical approach. rsc.org These reactions are often operationally simple, proceed at room temperature, and allow for solvent-free purification of the products. rsc.org
Environmentally Benign Oxidative Cyclizations
The synthesis of the this compound core and related lactones is often achieved via the Baeyer-Villiger (BV) oxidation of a corresponding bicyclo[3.2.1]octanone precursor. In line with the principles of green chemistry, significant research has focused on replacing traditional, hazardous peroxyacids with more environmentally benign oxidants like hydrogen peroxide (H₂O₂) and potassium peroxomonosulfate (Oxone). sigmaaldrich.comacs.org These greener approaches often necessitate the use of catalysts to activate either the oxidant or the ketone substrate.
Enzymatic Baeyer-Villiger oxidations, employing Baeyer-Villiger monooxygenases (BVMOs), represent a powerful and sustainable method for synthesizing chiral lactones from cyclic ketones. acs.orgresearchgate.net These biocatalysts operate under mild conditions and can exhibit high levels of regio- and enantioselectivity. researchgate.net Various BVMOs, such as cyclohexanone (B45756) monooxygenase (CHMO) and cyclopentanone (B42830) monooxygenase (CPMO), have been utilized for the oxidation of a wide range of substrates, including bicyclic ketones related to the 6-oxabicyclo[3.2.1]octane framework. rug.nlthieme-connect.de For instance, the enantioselective BV oxidation of 8-oxabicyclo[3.2.1]oct-6-en-3-one has been demonstrated, yielding corresponding lactones that serve as valuable chiral building blocks for bioactive compounds. researchgate.net The choice of enzyme can even lead to enantiodivergent outcomes, providing access to either enantiomer of the lactone product from the same prochiral substrate. rug.nl
Another green strategy involves the use of solid acid catalysts, which can be easily recovered and recycled. A rapid, microwave-assisted Baeyer-Villiger oxidation of levoglucosenone (B1675106) analogues—which share a bicyclic core structure—has been developed using the acidic resin Amberlyst 15 as a catalyst and hydrogen peroxide as the oxidant. This method offers high yields in short reaction times and avoids the need for chromatographic purification. d-nb.info Similarly, heterogeneous catalysts like tin-containing zeolites (e.g., Sn-zeolite beta) have shown high efficiency and selectivity for the BV oxidation of cyclic ketones using aqueous hydrogen peroxide, with the added benefit of catalyst recyclability. mdpi.com
A metal-free approach utilizes Oxone in a buffered aqueous solution (pH 7) to effectively oxidize cyclic ketones to their corresponding lactones, including the constitutional isomer 2-oxabicyclo[3.2.1]octan-3-one, with good yields and suppression of hydrolysis byproducts. acs.org Furthermore, catalytic systems like iodobenzene (B50100) with an oxidant such as m-CPBA can facilitate the cyclization of specific allyl substrates to form the oxabicyclo[3.2.1]octane skeleton through a cascade C-O/C-C bond formation. acs.org
Table 1: Examples of Environmentally Benign Oxidative Cyclizations for Bicyclic Ketones
| Precursor | Oxidant/Catalyst System | Product | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| Cyclic Ketones | Oxone / NaH₂PO₄/Na₂HPO₄ buffer in H₂O | γ-, δ-, and ε-Lactones | 76-85% | Metal-free; uses water as solvent; avoids hydrolysis. | acs.org |
| Levoglucosenone Analogues | H₂O₂ / Amberlyst 15 | γ-Butyrolactones | High | Microwave-assisted; recyclable catalyst; rapid reaction. | d-nb.info |
| Bicyclo[3.2.0]hept-2-en-6-one | Baeyer-Villiger Monooxygenases (BVMOs) | Regioisomeric Lactones | High | Biocatalytic; high regio- and enantioselectivity. | rug.nl |
| Cyclohexanone | H₂O₂ / Sn-zeolite beta | ε-Caprolactone | High | Heterogeneous catalyst; high selectivity; uses aqueous H₂O₂. | mdpi.com |
| Cyclic Ketones | H₂O₂ / Sn[N(SO₂C₈F₁₇)₂]₄ | Lactones | Excellent | Fluorous biphase system; catalyst is recoverable and reusable. | researchgate.net |
Late-Stage Functionalization and Diversification Strategies on this compound Precursors
The 6-oxabicyclo[3.2.1]octane scaffold serves as a valuable template for the synthesis of diverse and complex molecules. Late-stage functionalization and divergent synthesis strategies starting from a common bicyclic precursor enable the efficient generation of molecular libraries for biological screening.
A notable example is the divergent total synthesis of magninoid and guignardone meroterpenoids, which share a highly substituted 6-oxabicyclo[3.2.1]octane core. beilstein-journals.org In this strategy, a common precursor (compound 94 in the table below) is synthesized and then subjected to different reaction pathways to yield distinct natural product families. beilstein-journals.orgbeilstein-journals.org Treatment with an acid like PPTS initiates a semipinacol rearrangement and cyclodehydration cascade to produce guignardones A and C. beilstein-journals.org Alternatively, the precursor can be diverted through deprotection followed by a radical oxidation using dioxygen and sunlight or a manganese(III) catalyst. This step introduces a hydroperoxide group, which after further transformation, leads to magninoids A and C. beilstein-journals.org This approach highlights how a single, complex precursor containing the core scaffold can be a branch point for creating a variety of structurally related but distinct molecules.
Another diversification strategy involves the chemical rearrangement of the bicyclic system itself. For example, 8-substituted 2,7-dioxabicyclo[3.2.1]octanones, which are structurally related to the target compound, have been shown to rearrange into isomeric 2,8-dioxabicyclo[3.3.0]octanone systems under both acidic (e.g., BF₃·OEt₂) and basic conditions. nih.gov Furthermore, these bicyclic lactones can react with primary amines, leading to the formation of substituted pyrroles, demonstrating a method for skeletal and functional group diversification from a common precursor. nih.gov
Table 2: Divergent Synthesis from a 6-Oxabicyclo[3.2.1]octane Precursor
| Precursor | Reagents and Conditions | Product(s) | Transformation Type | Reference |
|---|---|---|---|---|
| Common Precursor (94) | PPTS, CH₂Cl₂ | Guignardone A (96) and Guignardone C (97) | Semipinacol Rearrangement / Cyclization | beilstein-journals.org |
| 1. K₂CO₃, MeOH 2. O₂, hv or Mn(OAc)₃ | Hydroperoxides (101, 102) (precursors to Magninoids) | Radical Oxidation | beilstein-journals.org | |
| 8-substituted 2,7-dioxabicyclo[3.2.1]octanone (14) | BF₃·OEt₂, Ac₂O | 6-substituted 2,8-dioxabicyclo[3.3.0]octanone (46) | Skeletal Rearrangement | nih.gov |
| 8-substituted 2,7-dioxabicyclo[3.2.1]octanone (13) | Benzylamine, DMSO/H₂O | Substituted Pyrrole | Ring Opening / Condensation | nih.gov |
Chemical Reactivity and Transformations of 6 Oxabicyclo 3.2.1 Octan 4 One
Lactone Ring-Opening and Ring-Closing Reactions of 6-Oxabicyclo[3.2.1]octan-4-one
The lactone ring within this compound is susceptible to ring-opening reactions, a process that can be initiated by nucleophiles. These transformations are valuable for introducing new functional groups and expanding the molecular framework.
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a fundamental reaction pathway for lactones. In this process, a nucleophile attacks the electrophilic carbonyl carbon of the lactone, leading to a tetrahedral intermediate. youtube.com This intermediate can then collapse, expelling the alkoxy part of the ring as a leaving group and resulting in a ring-opened product. youtube.com The specific products formed depend on the nature of the nucleophile and the reaction conditions.
For instance, the reaction of a related compound, trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one, with a mixture of methyltrichlorosilane (B1216827) and sodium iodide leads to the opening of the lactone ring. iaea.org This process is believed to occur through the formation of an intermediate silyl (B83357) ester, which is then hydrolyzed to a carboxylic acid. iaea.org
Hydrolysis and Alcoholysis Mechanisms
Hydrolysis and alcoholysis are specific examples of nucleophilic acyl substitution where water and an alcohol act as the nucleophiles, respectively.
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the lactone ring of this compound can be hydrolyzed to the corresponding hydroxy-substituted carboxylic acid. This reaction proceeds via the general mechanism of nucleophilic acyl substitution.
Alcoholysis: When treated with an alcohol, the lactone can undergo alcoholysis to form an ester. For example, the ring-opening of a substituted 6-oxabicyclo[3.2.1]octan-7-one with sodium ethoxide (NaOEt) has been used to produce hydroxylated amino ester stereoisomers. mdpi.com
Regio- and Stereoselectivity in Ring-Opening Processes
The ring-opening of bicyclic lactones can exhibit high regio- and stereoselectivity. The regioselectivity refers to which of the C-O bonds of the lactone is cleaved, while stereoselectivity pertains to the three-dimensional arrangement of the atoms in the product.
In the case of trans-2-methyl-6-oxabicyclo[3.2.1]octan-7-one, the cleavage of the lactone was found to be highly stereoselective, occurring with an inversion of configuration at the C-3 position. iaea.org This suggests an SN2-type mechanism where the nucleophile attacks from the side opposite to the leaving group. iaea.org As the reaction progresses, epimerization at C-3 can occur, leading to a mixture of stereoisomers. iaea.org
Reactions at the Ketone Functionality of this compound
The ketone group at the C-4 position offers another site for chemical modification, allowing for a range of transformations that can alter the compound's structure and properties.
Carbonyl Reduction Strategies and Stereochemical Control
The reduction of the ketone in bicyclic systems can be achieved using various reducing agents, with the stereochemical outcome being a critical aspect. The choice of reagent and reaction conditions can influence whether the resulting hydroxyl group is in the endo or exo position.
For example, in related 8-oxabicyclo[3.2.1]oct-6-en-3-one systems, reductions with lithium aluminum hydride (LiAlH₄) have been studied. researchgate.net While many halogeno-substituted oxabicyclic ketones predominantly yield the endo alcohol, the reduction of 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one surprisingly resulted mainly in the exo-alcohol. researchgate.net In contrast, the reduction of other trichloro- and methoxy-substituted ketones in the same system gave the corresponding endo alcohols. researchgate.net
Similarly, the reduction of a substituted 8-oxabicyclo[3.2.1]oct-6-en-2-one with sodium borohydride (B1222165) (NaBH₄) was found to be highly stereoselective, exclusively producing the endo-alcohol. researchgate.netscispace.com These examples highlight the significant influence of substituents on the stereochemical course of the reduction.
| Ketone Substrate | Reducing Agent | Major Product (Stereochemistry) |
| 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | LiAlH₄ | exo-alcohol researchgate.net |
| 2,2,endo-4-Trichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | LiAlH₄ | endo-alcohol researchgate.net |
| 3-exo,6-exo,7-endo-Tribromo-8-oxabicyclo[3.2.1]octan-2-one | NaBH₄ | endo-alcohol researchgate.netscispace.com |
Nucleophilic Additions to the Ketone Group
The ketone carbonyl is electrophilic and can be attacked by various nucleophiles. These reactions lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the C-4 position.
The addition of organolithium reagents to a substituted 8-oxabicyclo[3.2.1]octan-3-one has been shown to produce aromatic alcohols. researchgate.net These alcohols can then be further reacted, for instance, through treatment with thionyl chloride in pyridine (B92270) to yield the corresponding alkenes. researchgate.net
α-Functionalization and Enolization Chemistry
The presence of a ketone functional group at the C4 position renders the adjacent α-carbons (C3 and C5) susceptible to functionalization via enolate intermediates. The enolizable nature of the carbonyl group in the 6-oxabicyclo[3.2.1]octane framework is a key aspect of its reactivity. This reactivity trend is demonstrated in the total synthesis of natural products like manginoids and guignardones, where an auto-oxidation and subsequent radical cyclization of enolizable carbonyl compounds is a general feature. sdu.edu.cnbohrium.com
While direct studies on the α-functionalization of the parent this compound are specific to particular synthetic pathways, the principles are well-established in organic chemistry. Challenges associated with the efficient functionalization of α-branched aldehydes and ketones have been detailed, highlighting the complexities that can arise from the rigid bicyclic structure. harvard.edu In related systems, such as 8-oxabicyclo[3.2.1]oct-6-en-3-one, reactions at the α-position are well-documented and provide insight into the potential reactivity of the 6-oxa isomer.
Rearrangement Reactions Involving the this compound Skeleton
The strained bicyclic structure of this compound and its derivatives makes it a substrate for various rearrangement reactions, which can be triggered by thermal, photochemical, or chemical means.
Skeletal Rearrangements and Fragmentation Pathways
The 6-oxabicyclo[3.2.1]octane skeleton can undergo significant structural reorganization under various conditions. A key strategy for its formation involves a silica-gel-promoted semipinacol rearrangement. sdu.edu.cnbohrium.combeilstein-journals.org This type of rearrangement is crucial in the synthesis of complex natural products containing this bicyclic core. sdu.edu.cnbohrium.combeilstein-journals.org Gold-catalyzed cascade reactions of cyclohexane-trans-1,4-diols with an alkyne side chain can also produce the oxabicyclo[3.2.1]octane scaffold through a sequence involving cyclization and a semi-pinacol-type 1,2-alkyl migration. nih.gov
Conversely, the skeleton is also prone to rearrangements that alter its structure. For instance, during a modified Kornblum oxidation of a protected iodo-substituted 6-oxabicyclo[3.2.1]octane, an unusual skeletal rearrangement was observed, yielding an oxabicyclo[2.2.2]octane derivative. sdu.edu.cn It was speculated that this novel oxidation involved an oxiranium ion intermediate. sdu.edu.cn In a related system, 6,8-dioxabicyclo[3.2.1]octan-4-ols, treatment with thionyl chloride (SOCl₂) in pyridine or under Appel conditions induces a skeletal rearrangement involving an oxygen migration from C5 to C4, forming a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.govnih.gov Fragmentation pathways are also observed as competing reactions in related systems, such as the fragmentation to a ketone from 2-benzyloxy-substituted 8-oxabicyclo[3.2.1]oct-6-ene systems. rsc.org
Table 1: Examples of Skeletal Rearrangements
| Starting Material Class | Reagent/Condition | Rearrangement Type | Product Skeleton | Reference |
|---|---|---|---|---|
| Epoxy-alcohol precursor | Silica-gel | Semipinacol | 6-Oxabicyclo[3.2.1]octane | sdu.edu.cn, bohrium.com, beilstein-journals.org |
| Iodo-substituted 6-oxabicyclo[3.2.1]octane | AgBF₄/Me₂SO (Kornblum oxidation) | Oxidative Rearrangement | Oxabicyclo[2.2.2]octane | sdu.edu.cn |
| 6,8-Dioxabicyclo[3.2.1]octan-4-ol | SOCl₂/Pyridine | Oxygen Migration | 3,8-Dioxabicyclo[3.2.1]octane | nih.gov, nih.gov |
| Cyclohexane-trans-1,4-diol with alkyne | Au(I) catalyst | Cyclization/Semi-pinacol | 6-Oxabicyclo[3.2.1]octane | nih.gov |
Photo-induced and Thermal Rearrangements
Photochemical and thermal conditions can also induce significant changes in the bicyclo[3.2.1]octane framework. Ultraviolet (UV) light-induced skeletal rearrangement of the bicyclo[3.2.1]octene moiety has been shown to cause the interconversion between different complex diterpenoid skeletons, such as between ent-kaurane and jungermannenone types. researchgate.net This highlights the broad applicability of late-stage photochemical rearrangements for creating structural diversity. researchgate.net
Photoinduced electron transfer (PET) reactions offer a clean and efficient route to bicyclo[3.2.1]octanones from bicyclo[2.2.2]octenones. researchgate.net These reactions, often using triethylamine (B128534) (TEA) as an electron donor, proceed via ketyl radicals and are most effective in solvents like methanol (B129727) or acetonitrile/LiClO₄ combinations. researchgate.net Furthermore, the cationic polymerization of the related 2,7-dioxabicyclo[3.2.1]octane can be initiated by photo-acid generators under UV light. tandfonline.com The resulting polymer can then be degraded back to the monomer under acidic conditions with UV irradiation. tandfonline.com
Oxidative and Reductive Transformations of the Bicyclic System
The ketone and the bicyclic ether of the this compound system can be targeted through various oxidative and reductive transformations.
Reduction of the ketone at C4 is a common transformation. In the related 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one system, catalytic hydrogenation leads to hydrogenolysis of the exo-carbon-chlorine bonds. nih.gov Stereoselective reduction of the ketone can be achieved with reagents like lithium aluminum hydride (LiAlH₄) and Grignard reagents, which typically yield the endo-alcohol with high selectivity. nih.gov The reduction of an iodo-lactone derivative of the bicyclic system using tributyltin hydride (Bu₃SnH) to give the saturated lactone has also been reported. google.com
Oxidative transformations often target other functionalities on the ring. For example, the alkenyl side chains of tetrachlorinated oxabicycles can be site-selectively epoxidized using m-Chloroperbenzoic acid (m-CPBA). nih.gov The Baeyer-Villiger oxidation of related 8-oxabicyclo[3.2.1]octan-3-one derivatives is highly influenced by the electronic properties of substituents at positions α or β to the carbonyl group. researchgate.net
Table 2: Summary of Oxidative and Reductive Transformations
| Substrate Class | Reagent | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | LiAlH₄ or Grignard reagents | Ketone Reduction | endo-3-Alcohol | nih.gov |
| 2-Iodo-7-oxabicyclo[3.2.1]octan-6-one | Bu₃SnH | Reductive deiodination | Saturated lactone | google.com |
| Tetrachloro-oxabicycle with alkenyl side chain | m-CPBA | Epoxidation | Epoxidized side chain | nih.gov |
| 8-Oxabicyclo[3.2.1]octan-3-one derivative | Trifluoroperacetic acid | Baeyer-Villiger Oxidation | Lactone | researchgate.net |
Transition Metal-Catalyzed Reactions of this compound Derivatives
Derivatives of the this compound skeleton are excellent substrates for transition metal-catalyzed reactions, enabling the construction of more complex molecular architectures.
Cross-Coupling Reactions for Structural Elaboration
Palladium-catalyzed cross-coupling reactions are particularly valuable for functionalizing the bicyclic system. The Suzuki-Miyaura coupling has been successfully employed to couple a vinyl bromide derivative of the 6-oxabicyclo[3.2.1]octane system with a boronic acid partner, which was a key step in the synthesis of manginoids and guignardones. sdu.edu.cnbohrium.com
The use of alkenyl nonaflates derived from related 8-heterobicyclo[3.2.1]octanones provides a versatile platform for various cross-coupling reactions. fu-berlin.de These nonaflates undergo efficient Suzuki couplings with aryl and alkenyl boronic acids, as well as Sonogashira couplings with terminal alkynes. fu-berlin.de Heck reactions of these nonaflates have also been demonstrated. fu-berlin.de The reactivity of these systems suggests that derivatives of this compound, when appropriately converted to a vinyl triflate or nonaflate, would be amenable to a similar range of structural elaborations. fu-berlin.de The strain inherent in the bridged bicyclic olefin also enhances its reactivity in other reactions, such as the Diels-Alder reaction. acs.org
Advanced Spectroscopic and Structural Elucidation of 6 Oxabicyclo 3.2.1 Octan 4 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational Analysis and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 6-oxabicyclo[3.2.1]octan-4-one systems. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, while multi-dimensional techniques are crucial for piecing together the molecular puzzle.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are essential for unambiguously assigning proton and carbon signals and for determining the relative stereochemistry of the bicyclic system.
Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three bonds (²JHH, ³JHH). In the this compound skeleton, COSY correlations are used to trace the connectivity of the protons along the carbon framework, for instance, between the bridgehead protons (H-1 and H-5) and their adjacent methylene or methine protons. mdpi.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is the primary method for assigning the carbon resonances based on the already-assigned proton spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects through-space interactions between protons that are in close proximity (typically <5 Å). beilstein-journals.org NOESY is paramount for determining the relative stereochemistry. For example, correlations between a proton on the six-membered ring and a proton on the five-membered ring can define their relative endo/exo or syn/anti orientation. oup.comnih.gov
Table 1: Representative 2D NMR Correlations for a Substituted this compound Derivative
| Proton (¹H) | Correlated Proton (COSY) | Correlated Carbon (HMBC) | Correlated Proton (NOESY) |
| H-1 (bridgehead) | H-2, H-8 | C-2, C-5, C-7, C-8 | H-2endo, H-5, H-8anti |
| H-3exo | H-2exo, H-2endo, H-3endo | C-2, C-4, C-5 | H-2exo, H-5 |
| H-5 (bridgehead) | H-7exo, H-7endo | C-1, C-4, C-6, C-7 | H-1, H-7exo |
Dynamic NMR Studies of Conformational Exchange
The 6-oxabicyclo[3.2.1]octane framework is a relatively rigid system, but the six-membered ring can theoretically adopt different conformations, such as a chair, boat, or twist-boat. oup.comufv.br Dynamic NMR (DNMR) is the technique of choice for studying these conformational exchange processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals.
At low temperatures, where the exchange between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of exchange increases, leading to broadening of the signals and their eventual coalescence into a single time-averaged signal at the fast-exchange limit. Analysis of the line shapes as a function of temperature allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interchange, providing quantitative insight into the energy barriers of the process. While specific DNMR studies on the parent this compound are not widely reported, the principles are directly applicable and essential for understanding the conformational dynamics of its derivatives. researchgate.net
X-ray Crystallography for Precise Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule. acs.org For complex structures like this compound derivatives, which can possess multiple stereocenters, X-ray crystallography is the gold standard for assigning both relative and absolute stereochemistry. acs.org
The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is used to calculate an electron density map of the molecule, from which the positions of all atoms (except typically hydrogen) can be determined with very high precision. This allows for the direct visualization of the molecular structure, confirming the bicyclic framework's connectivity and the spatial arrangement of all atoms and substituents.
For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, often by including a heavy atom in the structure or using high-quality data. researchgate.net The result is an unambiguous assignment of the (R) or (S) configuration at each stereocenter. beilstein-journals.org
Table 2: Illustrative Crystallographic Data for a this compound Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.123 |
| b (Å) | 10.456 |
| c (Å) | 12.789 |
| Bond Length C4=O4 (Å) | 1.215 |
| Bond Angle C5-C4-C3 (°) | 115.8 |
| Torsion Angle C1-C2-C3-C4 (°) | -55.2 (indicating ring pucker) |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Strain Assessment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the strain within its structure.
In this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The frequency of this band is sensitive to the local environment, including ring strain. For a typical six-membered ring ketone, the C=O stretch appears around 1715 cm⁻¹. In bicyclic systems, deviation from this value can indicate increased or decreased ring strain. For the 6-oxabicyclo[3.2.1]octane skeleton, the carbonyl stretch is expected in the 1720-1740 cm⁻¹ region.
Other characteristic IR bands include the C-O-C stretching vibrations of the ether linkage, which typically appear in the 1150-1050 cm⁻¹ region, and the C-H stretching and bending vibrations. Raman spectroscopy provides complementary information, particularly for symmetric vibrations and C-C bond vibrations that may be weak in the IR spectrum. cdnsciencepub.com Detailed analysis of the vibrational spectra, often aided by computational calculations, can provide a complete picture of the molecule's vibrational modes. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1720 - 1740 | Strong (IR) |
| C-H Stretch (sp³ CH₂) | 2850 - 2960 | Medium-Strong (IR, Raman) |
| C-O-C Stretch (Ether) | 1050 - 1150 | Strong (IR) |
| C-C Stretch (Ring) | 800 - 1200 | Weak-Medium (IR), Strong (Raman) |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. europa.eu By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. benthamopen.com This is crucial for confirming the identity of a newly synthesized or isolated this compound derivative. acs.org
Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) can be used. mdpi.com The resulting mass spectrum shows the molecular ion (M⁺˙ or [M+H]⁺), whose accurately measured mass confirms the molecular formula.
The mass spectrum also provides structural information through the analysis of fragmentation patterns. uni-saarland.de The fragmentation of the this compound molecular ion is expected to proceed through characteristic pathways for cyclic ketones and ethers, including:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group.
McLafferty rearrangement: If applicable, involving the abstraction of a gamma-hydrogen.
Cleavage of the ether linkage: Loss of small neutral molecules like CO or C₂H₄O.
Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion and induce its fragmentation, providing clearer data on the fragmentation pathways and helping to piece together the structure. europa.eu
Table 4: Expected HRMS Fragments for this compound (C₇H₁₀O₂)
| Fragment Formula | Calculated Exact Mass | Possible Origin |
| [C₇H₁₀O₂]⁺˙ | 126.0681 | Molecular Ion |
| [C₆H₇O₂]⁺ | 111.0446 | Loss of •CH₃ |
| [C₅H₆O₂]⁺˙ | 98.0368 | Retro-Diels-Alder type fragmentation |
| [C₄H₅O]⁺ | 69.0340 | Alpha-cleavage and subsequent loss |
Chiroptical Spectroscopy (Circular Dichroism/Optical Rotatory Dispersion) for Chiral this compound Systems
Many derivatives of this compound are chiral, and determining their absolute configuration is a critical aspect of their characterization. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are highly sensitive to molecular chirality. aps.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. google.com The ketone chromophore (n→π* transition around 290-300 nm) in the this compound system is an excellent probe for CD studies. The sign and intensity of the Cotton effect observed in the CD spectrum are directly related to the stereochemical environment around the carbonyl group.
The Octant Rule can often be applied to predict the sign of the Cotton effect for the n→π* transition of the ketone based on the spatial arrangement of substituents in the "octants" around the C=O group. More reliably, the experimental CD spectrum is compared with the spectrum predicted by quantum-chemical calculations for a known absolute configuration (e.g., the (1R,5S)-enantiomer). acs.org A match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry of the molecule. researchgate.net
Theoretical and Computational Studies on 6 Oxabicyclo 3.2.1 Octan 4 One
Quantum Chemical Calculations of Electronic Structure, Energetics, and Spectroscopic Parameters
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 6-oxabicyclo[3.2.1]octan-4-one. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular stability, and spectroscopic characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure and geometry of molecules. For instance, in studies of complex molecules containing a 6-oxabicyclo[3.2.1]octane core, DFT calculations have been employed to analyze frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distributions. researchgate.net Such analyses for this compound would reveal the most electron-rich and electron-poor regions, identifying sites susceptible to nucleophilic or electrophilic attack. The M06-2X and B3LYP functionals are commonly used for these purposes as they provide a good compromise between accuracy and computational expense for organic molecules. crimsonpublishers.com
Ab Initio Methods for Geometry Optimization and Energy Profiles
Ab initio (from first principles) methods, such as Hartree-Fock (HF), are foundational computational techniques. While often less accurate than DFT for complex systems due to the lack of electron correlation, they are crucial for systematic studies. For the parent 6-oxabicyclo[3.2.1]octane, ab initio calculations with the 3-21G basis set have been successfully used to determine its optimized geometry. cdnsciencepub.com This level of theory provides a reliable starting point for understanding the molecule's fundamental structure, including bond lengths and angles. For this compound, geometry optimization using ab initio methods would establish the most stable three-dimensional arrangement of its atoms, which is the basis for all further computational analysis.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the bicyclic ring system in this compound means it can exist in multiple conformations, such as chair or boat forms for the six-membered ring. Conformational analysis aims to identify these stable structures and the energy barriers between them.
Computational studies on fumagillin (B1674178) analogues, which contain the 6-oxabicyclo[3.2.1]octane scaffold, have utilized a combination of molecular mechanics force fields (MMFF) for initial searches followed by DFT (B3LYP/6-31G*) optimization. oup.comoup.com This approach revealed that the formation of the bicyclic system is favored through a twist-boat conformer. oup.comoup.com A similar investigation on this compound would involve mapping its potential energy surface to locate all low-energy conformers and the transition states that connect them, providing a complete picture of its conformational landscape.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry is a powerful tool for predicting the pathways of chemical reactions. DFT calculations can be used to model the transformation of reactants to products, identifying intermediates and, crucially, the high-energy transition states that control the reaction rate.
For example, DFT calculations at the M06-2X/6-31G(d) level have been used to investigate the Brønsted-base-catalyzed formation of a complex oxabicyclo[3.2.1]octane system. crimsonpublishers.com The study detailed a multi-step mechanism involving Michael addition, intramolecular oxa-Michael addition, and a rate-limiting intramolecular aldol (B89426) reaction, calculating the activation energy for each step. crimsonpublishers.comnih.gov For a transformation involving this compound, this type of analysis would elucidate the step-by-step mechanism, visualize the geometry of the transition states, and predict the energetic feasibility of the reaction.
Table 1: Example Activation Energies for a Reaction Forming an Oxabicyclo[3.2.1]octane Derivative (Note: Data from a study on a related system, not this compound) crimsonpublishers.com
| Reaction Step | Activation Energy (kcal/mol) in Gas Phase | Activation Energy (kcal/mol) in Solvent |
|---|---|---|
| Michael Addition | 18.2 | 19.5 |
| Intramolecular oxa-Michael | 7.6 | 10.1 |
| Proton Transfer | 26.5 | 21.0 |
| Intramolecular Aldol | 15.0 | 14.9 |
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems in different environments, such as in a solvent. While no specific MD studies on this compound were found, the methodology is widely applied. For example, MD simulations have been used to investigate how complex inhibitors containing an 8-oxabicyclo[3.2.1]octane moiety interact with enzymes. plos.org An MD simulation of this compound in a solvent like water would reveal how solvent molecules arrange around it, the stability of intermolecular hydrogen bonds, and how solvent influences its conformational preferences.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies, ECD spectra)
Quantum chemical calculations can predict various spectroscopic properties with high accuracy, aiding in structure elucidation and the interpretation of experimental data.
NMR Chemical Shifts : DFT, often paired with the Gauge-Independent Atomic Orbital (GIAO) method, is used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net This technique has been applied to derivatives of the isomeric 8-oxabicyclo[3.2.1]octane system to distinguish between different conformers by comparing calculated shifts with experimental data. researchgate.net
Vibrational Frequencies : The infrared and Raman spectra of the parent 6-oxabicyclo[3.2.1]octane have been assigned with guidance from ab initio (3-21G) calculations of its harmonic force fields. cdnsciencepub.com The calculated frequencies, when scaled, showed excellent agreement with experimental values. A similar calculation for the 4-one derivative would predict its characteristic vibrational modes, including the prominent carbonyl (C=O) stretch.
Table 2: Comparison of Calculated vs. Experimental Vibrational Frequencies for 6-Oxabicyclo[3.2.1]octane (Note: Data for the parent compound without the ketone group) cdnsciencepub.com
| Mode Description | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| Ring Deformation | 363 | 360 |
| CH₂ Twist | 838 | 839 |
| C-O-C Stretch | 927 | 933 |
| C-C Stretch | 1024 | 1023 |
| CH₂ Wag | 1292 | 1296 |
Electronic Circular Dichroism (ECD) Spectra : For chiral molecules, time-dependent DFT (TDDFT) is used to calculate ECD spectra, which is essential for determining the absolute configuration. This method has been successfully applied to complex natural products incorporating the oxabicyclo[3.2.1]octane unit by comparing the calculated spectrum with the experimental one. nih.gov If a chiral derivative of this compound were synthesized, TDDFT would be the method of choice to confirm its stereochemistry.
Derivatives and Analogues of 6 Oxabicyclo 3.2.1 Octan 4 One: Synthesis and Chemical Properties
Synthesis of Substituted 6-Oxabicyclo[3.2.1]octan-4-one Analogues
The synthesis of analogues of this compound is achieved through a variety of strategic approaches, including intramolecular cyclizations, cycloadditions, and rearrangements. One prominent bio-inspired method involves a silica-gel-promoted semipinacol rearrangement to forge the core 6-oxabicyclo[3.2.1]octane skeleton, which has been successfully applied in the asymmetric syntheses of fungal meroterpenoids like manginoids and guignardones. sdu.edu.cn This approach often follows a fragment coupling step, such as a Suzuki-Miyaura reaction, to assemble a complex precursor. beilstein-journals.orgsdu.edu.cn
Another strategy involves the iodolactonization of N-Boc-protected amino acids derived from cyclohexene (B86901) precursors. This process yields an iodinated 6-oxabicyclo[3.2.1]octan-7-one, which can be further modified. nih.gov Cross-coupling reactions are also employed for direct functionalization; for instance, Stille cross-coupling protocols have been used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters from the corresponding triflate. nih.gov Additionally, Brønsted acid-catalyzed [5+2] cycloadditions provide a regio- and stereocontrolled route to functionalized oxabicyclo[3.2.1]octene ring systems, which serve as versatile precursors. nih.gov
The following table summarizes selected synthetic methods for preparing substituted 6-oxabicyclo[3.2.1]octane systems.
| Synthetic Method | Key Precursor Type | Resulting Analogue | Key Features | Reference |
|---|---|---|---|---|
| Semipinacol Rearrangement | Polyol with vinyl bromide moiety | Highly substituted meroterpenoids | Bio-inspired, late-stage core formation | beilstein-journals.orgsdu.edu.cn |
| Iodolactonization | Cyclohexene carboxylic acid | 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane | Introduces a handle for further functionalization | nih.gov |
| Stille Cross-Coupling | Enol triflate of an oxabicyclo[3.2.1]octene | 3-Biaryl-8-oxabicyclo[3.2.1]octene | Direct C-C bond formation at the C3 position | nih.gov |
| [5+2] Cycloaddition | η3-Pyranylmolybdenum scaffolds and alkenes | 2-Substituted oxabicyclo[3.2.1]octenes | Enantiocontrolled, installs four stereocenters | nih.gov |
The functionalization of the bridgehead (C1, C5) and bridge-carbon (C8) positions of the this compound skeleton is less commonly reported than modifications at other positions. Research has predominantly focused on substitutions at the carbons alpha and beta to the carbonyl and lactone functionalities. However, some synthetic routes start with precursors that already contain substitution at these challenging positions. For example, a novel ring contraction/rearrangement sequence leading to functionalized di- and triquinane compounds has been observed in reactions of various substituted 1-methyl-4-isopropenyl-6-oxabicylo[3.2.1]octan-8-ones with Lewis acids, indicating that C1-substituted scaffolds can be prepared and utilized. researchgate.net The development of general methods for the selective functionalization of the bridgehead and bridge-carbon positions remains an area for further investigation.
The lactone and ketone moieties are key sites for chemical modification. The lactone ring can be opened by nucleophiles; for instance, reaction of 6-oxabicyclo[3.2.1]oct-3-en-7-one with amines leads to the formation of amides, which can be subsequently reduced to amino alcohols. rsc.org Similarly, treatment of iodolactones with sodium ethoxide results in ring-opening to yield hydroxylated amino esters. nih.gov Under acidic conditions, some derivatives undergo skeletal rearrangement, where the bridged lactone system converts to a fused bicyclic system, such as the conversion of 8-substituted 2,7-dioxabicyclo[3.2.1]octanones to 6-substituted-2,8-dioxabicyclo[3.3.0]octanones. oregonstate.edu
The ketone group is also amenable to various transformations. Stereoselective reduction of the ketone can be achieved using reagents like sodium borohydride (B1222165) (NaBH₄), yielding the corresponding alcohol with high selectivity, which is often dictated by the steric environment of the bicyclic system. scispace.com Addition of organometallic reagents, such as aryllithiums, to the ketone results in the formation of tertiary alcohols. researchgate.net
Structure-Reactivity Relationships in Chemically Modified this compound Systems
The rigid, strained nature of the 6-oxabicyclo[3.2.1]octane skeleton significantly influences its reactivity. Related oxabicyclo[3.2.1]octadiene derivatives have been found to be highly reactive dienophiles in Diels-Alder reactions, reacting faster than several common bicyclo[2.2.1]heptene systems. acs.org This enhanced reactivity is attributed to a combination of ring strain and homoconjugation effects. acs.org
The substitution pattern also plays a critical role. For example, the presence of an acetoxy group adjacent to the lactone carbonyl in related dioxabicyclo[3.2.1]octanone systems increases their reactivity with primary amines, facilitating the formation of substituted pyrroles. oregonstate.edu The stereochemistry of substituents can direct the outcome of subsequent reactions. In rearrangements of 6,8-dioxabicyclo[3.2.1]octane derivatives, the configuration of an alcohol at the C4 position determines the resulting ring system formed upon treatment with reagents like diethylaminosulfur trifluoride (DAST) or thionyl chloride. beilstein-journals.orgnih.gov This is because the rigid conformation of the bicyclic ring sterically hinders access to the σ* orbital for external nucleophiles. beilstein-journals.org
Preparation of Enantiopure and Diastereopure Derivatives
The synthesis of stereochemically pure derivatives is crucial for biological applications. Several methods have been developed to achieve high enantiopurity and diastereopurity.
One effective strategy is to start from a chiral precursor. For example, the commercially available monoterpene carvone (B1668592) has been efficiently converted into enantiopure bicyclo[3.2.1]octane systems through a sequence involving an intramolecular Diels-Alder reaction. nih.gov
Asymmetric synthesis provides another route. An enantioselective synthesis of the 6-oxabicyclo[3.2.1]octane core of manginoids was achieved via an iodoetherification, which produced the product with 51% ee. sdu.edu.cn The enantiomeric excess was significantly improved to 78% ee through recrystallization. sdu.edu.cn
The use of chiral auxiliaries is also a powerful technique. Racemic 6-oxabicyclo[3.2.1]oct-3-en-7-one can be reacted with an enantiopure amine, such as R-(+)-methylbenzylamine, to form diastereomeric amides. rsc.org These diastereomers can be separated and then elaborated into optically active 6-azabicyclo[3.2.1]octan-3-ones. The chiral auxiliary is typically removed in a later step. rsc.org
Diastereoselectivity is often controlled by the inherent structure of the bicyclic system. The reduction of the double bond in 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters using samarium iodide produces a mixture of diastereomers, with the ratio influenced by the substrate. nih.gov Similarly, the reduction of the ketone in a tribromo-substituted 8-oxabicyclo[3.2.1]octan-2-one with NaBH₄ proceeds with high stereoselectivity, yielding exclusively the endo-alcohol due to steric hindrance on the exo face. scispace.com
The table below details examples of stereoselective reactions.
| Method | Starting Material | Key Reagent/Step | Outcome | Reference |
|---|---|---|---|---|
| Chiral Pool Synthesis | Carvone | Intramolecular Diels-Alder | Enantiopure bicyclo[3.2.1]octane systems | nih.gov |
| Asymmetric Synthesis & Recrystallization | Acyclic triol | Iodoetherification | Enantiomerically enriched (78% ee) 6-oxabicyclo[3.2.1]octane | sdu.edu.cn |
| Chiral Auxiliary | Racemic 6-oxabicyclo[3.2.1]oct-3-en-7-one | R-(+)-methylbenzylamine | Separable diastereomers leading to optically active products | rsc.org |
| Substrate-Controlled Diastereoselection | 3-exo,6-exo,7-endo-tribromo-8-oxabicyclo[3.2.1]octan-2-one | NaBH₄ reduction | Exclusive formation of the endo-alcohol | scispace.com |
Solid-Phase and Flow Chemistry Approaches for Analogue Synthesis
Modern synthetic techniques like solid-phase and flow chemistry are being explored to streamline the synthesis of 6-oxabicyclo[3.2.1]octane analogues. Flow chemistry, in particular, offers advantages in terms of safety, scalability, and reaction control. A production method for (1S, 4S, 5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, a key intermediate for the drug edoxaban, has been developed utilizing a flow synthesis approach. google.com
While direct examples of solid-phase synthesis for this compound are not prominent in the reviewed literature, related bicyclic systems have been adapted for such methods. For instance, a 2-aza-6-oxabicyclo[3.2.1]octane skeleton has been assembled and functionalized as a phosphoramidite (B1245037) building block for incorporation into oligonucleotides via automated solid-phase synthesis. clockss.org This demonstrates the potential for attaching the 6-oxabicyclo[3.2.1]octane scaffold to a solid support for combinatorial library synthesis.
Applications of 6 Oxabicyclo 3.2.1 Octan 4 One As a Synthetic Building Block and Research Tool
Utility in the Total Synthesis of Complex Natural Products and Designed Molecular Architectures
The rigid, bicyclic framework of 6-oxabicyclo[3.2.1]octan-4-one and its derivatives serves as a foundational element in the construction of intricate molecular structures, including a variety of natural products. Its inherent stereochemistry and functional group handles make it an attractive starting point for complex synthetic endeavors. For instance, the 6-oxabicyclo[3.2.1]octane fragment is a key structural feature in biogenetically related meroterpenoids such as magninoids and guignardones, which exhibit diverse biological properties. researchgate.netresearchgate.net Synthetic strategies towards these molecules often rely on the construction or manipulation of this bicyclic core.
Furthermore, the broader oxabicyclo[3.2.1]octane scaffold is found in numerous biologically active natural products, making its efficient and stereoselective synthesis a significant challenge and a testament to its importance. uni-wuerzburg.de Research has demonstrated the successful application of this structural motif in the asymmetric formal total synthesis of complex molecules like (+)-cortistatins. uni-wuerzburg.de
As a Chiral Scaffold or Auxiliary in Asymmetric Synthesis
The inherent chirality and conformational rigidity of the 6-oxabicyclo[3.2.1]octane skeleton make it an excellent chiral scaffold. This allows for the transfer of stereochemical information to new stereocenters during a synthesis. While direct examples using this compound as a chiral auxiliary are specific, the broader class of oxabicyclo[3.2.1]octane derivatives has been extensively used in asymmetric synthesis. For example, chiral α-hydroxyaldehyde derivatives have been used to construct the related 6-oxa-2-azabicyclo[3.2.1]octane scaffold in a highly diastereoselective manner through an aza-Prins reaction. This highlights the utility of bicyclic systems in directing stereochemical outcomes.
The development of homochiral oxabicyclo[3.2.1]octadiene building blocks has proven to be highly versatile for the synthesis of natural products. These synthons, available in either enantiomeric form, undergo reactions with high levels of stereochemical control.
As a Precursor to Polycyclic and Bridged Systems
The this compound framework is a valuable precursor for the synthesis of more complex polycyclic and bridged systems. Its structure allows for strategic bond formations and rearrangements to build larger ring systems. For example, derivatives of oxabicyclo[3.2.1]octane have been shown to be highly reactive dienophiles in Diels-Alder reactions, providing access to bicyclo[5.4.0]undecane and bicyclo[5.3.0]decane systems with excellent stereocontrol. ucl.ac.uk This reactivity is attributed to the inherent strain and homoconjugation effects within the bicyclic alkene.
Methodologies have also been developed for the modular synthesis of related 2,8-dioxabicyclo[3.2.1]octanes, which can be transformed into various functionalized polycyclic structures. nih.gov The ability to controllably expand or rearrange the bicyclic core is a key advantage in the synthesis of diverse and complex molecular architectures.
Development of Novel Organic Reactions and Methodologies Utilizing the this compound Scaffold
The unique structural and electronic properties of the 6-oxabicyclo[3.2.1]octane skeleton have spurred the development of new synthetic methods. For instance, a gold(I)-catalyzed domino reaction of cyclohexane-trans-1,4-diols with an alkyne side chain has been developed for the diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system, a challenging motif found in many natural products. uni-wuerzburg.de
Furthermore, skeletal rearrangements of related 6,8-dioxabicyclo[3.2.1]octan-4-ols have been achieved using reagents like thionyl chloride, leading to novel ring systems through oxygen migration. These studies on the reactivity of the bicyclo[3.2.1]octane core contribute to the broader toolkit of synthetic organic chemists, enabling the construction of complex molecules from readily available starting materials. The development of such novel reactions increases the accessibility of materials derived from this biorenewable scaffold.
| Reaction Type | Reagents/Catalyst | Resulting System | Reference |
| Gold-Catalyzed Cascade | Au(I) catalyst | Oxabicyclo[3.2.1]octane | uni-wuerzburg.de |
| Skeletal Rearrangement | SOCl₂/pyridine (B92270) | 2-chloro-3,8-dioxabicyclo[3.2.1]octane | |
| Diels-Alder Reaction | Diene | Bicyclo[5.4.0]undecane/Bicyclo[5.3.0]decane | ucl.ac.uk |
Role in Mechanistic Probes for Chemical and Biochemical Transformations (focus on probe design and chemical interaction)
The rigid bicyclo[3.2.1]octane framework, of which this compound is a member, provides a constrained system that is highly valuable for studying reaction mechanisms. By limiting conformational flexibility, intermediates and transition states can be more easily predicted and studied. Derivatives of this scaffold can be designed as mechanistic probes to investigate the intricate details of chemical and biochemical transformations.
For example, the study of acid-catalyzed redox isomerizations of substituted 6,8-dioxabicyclo[3.2.1]octan-4-ols has provided mechanistic insights into the formation of levoglucosenone (B1675106) from cellulose (B213188) pyrolysis. The rigid bicyclic structure allowed for the investigation of a potential redox-isomerization pathway, with kinetic isotope effect studies suggesting a mechanism involving elimination and rate-limiting ring-opening. This demonstrates how the inherent properties of the 6,8-dioxabicyclo[3.2.1]octane system can be leveraged to understand complex reaction cascades.
While not directly involving this compound, the use of azoalkanes derived from benzobicyclo[3.2.1]octadienes as mechanistic probes in studying di-π-methane rearrangements further illustrates the utility of this bicyclic scaffold in mechanistic investigations. The design of such probes allows for the trapping and characterization of reactive intermediates, providing direct evidence for proposed reaction pathways.
Potential in Materials Science and Polymer Chemistry as a Monomer or Scaffold
The 6-oxabicyclo[3.2.1]octane framework is emerging as a promising candidate for the development of advanced materials and polymers. Its rigid and chiral nature can impart unique properties to polymeric structures. A notable example is the use of a related bicyclic lactone, 6-oxabicyclo[3.2.1]octan-7-one, as a hybrid monomer. This monomer was designed by structurally combining a high ceiling temperature lactone with a low ceiling temperature lactone, resulting in a polymer (PBiL) with both high polymerizability and depolymerizability.
This innovative approach addresses a key challenge in creating a circular economy for plastics by enabling chemical recyclability without compromising material performance. The resulting polymer exhibits significantly enhanced thermal and mechanical properties compared to its parent homopolymers.
Properties of Poly(6-oxabicyclo[3.2.1]octan-7-one) (PBiL)
| Property | Value | Comparison |
| Glass Transition Temperature (Tg) | Up to 135 °C | ~200 °C enhancement |
| Melting Temperature (Tm) | Up to 263 °C | ~200 °C enhancement |
| Young's Modulus | 10x higher | Compared to parent polymers |
| Decomposition Temperature (Td,5%) | 318 °C | Similar to PCL |
The polymerization of other related bicyclic oxalactams has also been investigated, leading to the formation of novel polyamides, further highlighting the potential of this class of compounds as monomers for high-performance materials.
Current Challenges and Future Directions in Research on 6 Oxabicyclo 3.2.1 Octan 4 One
Greener Pastures: The Quest for Sustainable and Economical Synthetic Routes
A primary challenge in the widespread utilization of 6-oxabicyclo[3.2.1]octan-4-one and its derivatives lies in the development of synthetic routes that are not only efficient but also environmentally benign and economically viable. Traditional multi-step syntheses often rely on stoichiometric reagents, harsh reaction conditions, and generate significant chemical waste, hindering their large-scale industrial application.
Future research is increasingly directed towards embracing the principles of green chemistry. One promising avenue is the exploration of biocatalysis . The use of enzymes, such as pig liver isoenzymes, has already demonstrated the potential for the scalable and stereoselective synthesis of functionalized 6-oxabicyclo[3.2.1]octane derivatives. chemeurope.com Chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical transformations, are expected to play a pivotal role in creating more sustainable pathways. beilstein-journals.org
Furthermore, the utilization of renewable feedstocks is a key area of investigation. Levoglucosenone (B1675106), a derivative of the 6,8-dioxabicyclo[3.2.1]octane system, can be produced from the pyrolysis of cellulose-containing biomass, offering a renewable starting point for related bicyclic structures. beilstein-journals.orgbohrium.com Developing efficient methods to convert such biomass-derived platform chemicals into the this compound core is a significant goal.
The adoption of flow chemistry also presents a compelling opportunity to enhance the sustainability and cost-effectiveness of synthesis. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and improved safety, particularly for exothermic or hazardous reactions. beilstein-journals.orgacs.orgzenodo.orgspringernature.com The application of flow chemistry to the synthesis of bicyclic ketones is an emerging area with considerable potential for industrial-scale production. uni-muenchen.de
| Green Chemistry Approach | Potential Advantages | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Discovery and engineering of novel enzymes, development of chemoenzymatic cascades. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, utilization of biomass. | Efficient conversion of biomass-derived platform chemicals (e.g., levoglucosenone) to the target scaffold. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, and reduced waste. | Development of robust and efficient continuous flow processes for the synthesis of the core structure and its derivatives. |
| Photocatalysis | Use of light as a renewable energy source, novel reaction pathways. | Exploring photocatalytic cycloadditions and functionalizations to construct and modify the bicyclic system. acs.orgresearchgate.net |
Unlocking New Possibilities: Exploration of Novel Reactivity and Unprecedented Transformations
The inherent strain and functionality of the this compound scaffold make it a fertile ground for exploring novel chemical transformations. While its use as a building block is well-established, future research will likely focus on uncovering unprecedented reactivity of the core structure itself.
Skeletal rearrangements of the bicyclic framework can lead to the formation of unique and complex molecular architectures. Studies on the related 6,8-dioxabicyclo[3.2.1]octan-4-ols have shown that treatment with reagents like thionyl chloride can induce oxygen migration and ring rearrangement, generating novel bicyclic systems. beilstein-journals.orgnih.gov Investigating analogous transformations for this compound could open doors to new families of compounds. Semipinacol rearrangements have also been a key strategy in the synthesis of natural products containing this core, highlighting the potential for controlled skeletal reorganization. beilstein-journals.org
Ring-opening reactions provide a powerful strategy for transforming the bicyclic scaffold into highly functionalized monocyclic systems. For instance, the ring-opening cross-metathesis of related oxabicyclo[3.2.1]octene derivatives has been used to prepare substituted 4-pyrones. nih.gov Exploring selective ring-opening strategies for this compound could provide access to a diverse range of chiral, non-racemic building blocks that are otherwise difficult to synthesize.
Furthermore, the development of novel cascade reactions that form the 6-oxabicyclo[3.2.1]octane core in a single, efficient step is a significant area of interest. Gold-catalyzed cascade reactions of acyclic precursors have been shown to construct the oxabicyclo[3.2.1]octane ring system with high diastereoselectivity. nih.govrsc.org The discovery of new catalytic systems that can orchestrate complex bond-forming sequences will be crucial for the efficient synthesis of highly functionalized derivatives.
The Digital Revolution in Synthesis: Integration with Automation, Machine Learning, and AI
The fields of automation, machine learning (ML), and artificial intelligence (AI) are poised to revolutionize synthetic chemistry, and their application to the synthesis of complex molecules like this compound is a burgeoning area of research.
Automated synthesis platforms , integrated with flow chemistry systems, can accelerate the optimization of reaction conditions and the synthesis of libraries of derivatives for biological screening. This approach allows for high-throughput experimentation, reducing the time and resources required for synthetic route development.
Machine learning algorithms are becoming increasingly powerful tools for retrosynthesis prediction . By training on vast databases of known chemical reactions, these models can propose novel and efficient synthetic routes to target molecules, including those with complex bicyclic scaffolds. This can assist chemists in designing more creative and effective synthetic strategies.
Artificial intelligence is also playing a growing role in de novo drug design . AI algorithms can generate novel molecular structures with desired pharmacological properties, and the 6-oxabicyclo[3.2.1]octane scaffold could serve as a valuable starting point or constraint in these generative models. This integration of AI has the potential to significantly accelerate the discovery of new drug candidates based on this privileged core structure.
Designing from First Principles: Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules. In the context of this compound, advanced computational studies are expected to play a crucial role in its future development.
Density Functional Theory (DFT) calculations are already being used to elucidate the mechanisms of reactions involving the oxabicyclo[3.2.1]octane core, such as cascade reactions and rearrangements. nih.gov These studies provide valuable insights that can guide the design of more efficient and selective synthetic methods.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of this compound derivatives with their biological activity. By developing robust QSAR models, researchers can rationally design new analogs with improved potency and selectivity for a specific biological target. bohrium.comacs.org
Molecular dynamics simulations can provide a deeper understanding of how these molecules interact with biological targets, such as enzymes and receptors. This information is critical for the rational design of new drugs and for optimizing the binding affinity and pharmacokinetic properties of lead compounds.
Beyond the Building Block: Expanding the Scope of Derived Molecular Architectures
While this compound is a valuable chiral building block, its potential extends far beyond its use in the linear synthesis of natural products. Future research will likely focus on leveraging its unique three-dimensional structure to create a diverse array of novel molecular architectures with a wide range of chemical applications.
The synthesis of spirocyclic compounds , for example, is an area of growing interest due to their prevalence in natural products and their unique conformational properties. researchgate.net The rigid framework of this compound could serve as an excellent starting point for the diastereoselective synthesis of complex spirocycles.
In medicinal chemistry , the 6-oxabicyclo[3.2.1]octane core has been incorporated into molecules with a range of biological activities, including as opioid receptor agonists. nih.gov A deeper exploration of the chemical space around this scaffold could lead to the discovery of new therapeutic agents for a variety of diseases. The development of divergent synthetic strategies will be key to accessing a wide range of analogs for biological screening. researchgate.netresearchgate.netresearchgate.net
The use of 6-oxabicyclo[3.2.1]octane derivatives as chiral auxiliaries or catalysts in asymmetric synthesis is another promising avenue. beilstein-journals.org The well-defined stereochemistry of the scaffold could be exploited to control the stereochemical outcome of a variety of chemical reactions.
Q & A
Q. Basic Research Focus
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular formulas (e.g., C8H12O2 for the parent compound) .
- NMR : ¹H and ¹³C NMR distinguish bridgehead protons and carbonyl carbons. DEPT-135 identifies CH2 groups in the bicyclic system .
- X-ray Diffraction : Resolve stereochemical ambiguities, particularly for brominated or methyl-substituted analogs .
Advanced Research Focus
Dynamic NMR (DNMR) can assess ring-flipping barriers in substituted derivatives. Chiral HPLC or circular dichroism (CD) validates enantiopurity in optically active analogs .
How do reaction conditions influence the regioselectivity of functionalization at the bridgehead position?
Advanced Research Focus
Electrophilic substitution at the bridgehead is sterically hindered. For bromination, use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to target the less hindered position . Copper-mediated cross-couplings (e.g., Sonogashira) require precise ligand selection (e.g., phenanthroline) to avoid side reactions . Kinetic vs. thermodynamic control can be probed via time-resolved IR spectroscopy.
What enzymatic methods are available for modifying this compound?
Advanced Research Focus
Transaminase enzymes (e.g., engineered variants from Bacillus megaterium) catalyze the transamination of 6,8-dioxabicyclo analogs, offering a biocatalytic route to chiral amines. Key parameters include pH (7.5–8.5) and cofactor (PLP) concentration . Directed evolution can enhance enzyme specificity for the 4-keto group.
How can computational methods aid in predicting reactivity and stability of this compound derivatives?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for ring-opening reactions (e.g., lactone → amide) to predict activation energies .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly in aqueous vs. nonpolar media .
- Docking Studies : Screen potential enzyme substrates for biocatalytic applications .
What are the key challenges in synthesizing enantiopure 6-substituted analogs?
Advanced Research Focus
Racemization during amide formation or reduction necessitates chiral auxiliaries (e.g., Evans oxazolidinones) or kinetic resolution . Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) improves enantiomeric excess (ee) in hydrogenation steps. Monitor ee via chiral GC or NMR with europium shift reagents .
How do structural modifications (e.g., bromination, methyl substitution) impact biological activity?
Basic Research Focus
Brominated derivatives (e.g., 4-bromo-6-oxabicyclo[3.2.1]octan-7-one) show enhanced electrophilicity for nucleophilic substitution, useful in prodrug design . Methyl groups at C8 increase steric bulk, potentially modulating binding affinity in receptor studies .
What comparative studies exist between this compound and related bicyclic lactones?
Advanced Research Focus
Contrast reactivity with 2-oxabicyclo[2.2.2]octan-3-one: The latter’s flexible ring system allows easier ring-opening, while the former’s rigid structure resists ether formation under BF3-B2H6 . SAR studies on neolignans (e.g., Magnolia denudata isolates) reveal bioactivity differences based on oxygen positioning .
How should researchers address reproducibility issues in synthetic protocols?
Q. Methodological Guidance
- Detailed Experimental Logs : Report exact equivalents, solvent batches, and purification methods (e.g., column chromatography gradients) .
- Supporting Information : Deposit raw NMR data, HPLC chromatograms, and crystallographic files in public repositories (e.g., Cambridge Crystallographic Data Centre) .
- Negative Results : Document failed conditions (e.g., BF3-B2H6 reductions) to prevent redundant efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
